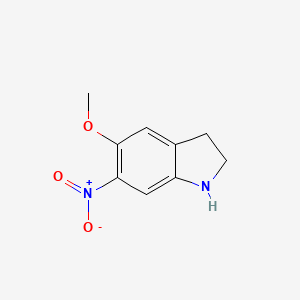

5-methoxy-6-nitro-2,3-dihydro-1H-indole

CAS No.: 23772-38-5

Cat. No.: VC2861035

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23772-38-5 |

|---|---|

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 5-methoxy-6-nitro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 |

| Standard InChI Key | XTJWZASEAYSGRT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

5-Methoxy-6-nitro-2,3-dihydro-1H-indole belongs to the indoline class of compounds, characterized by a benzene ring fused to a five-membered nitrogen-containing ring with a saturated C2-C3 bond. This structural arrangement distinguishes it from indoles, which possess an unsaturated pyrrole ring.

Chemical Identifiers

The compound can be identified through several standardized chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of 5-Methoxy-6-nitro-2,3-dihydro-1H-indole

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-methoxy-6-nitro-2,3-dihydro-1H-indole |

| CAS Registry Number | 23772-38-5 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN2)N+[O-] |

| InChI | InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 |

| InChI Key | XTJWZASEAYSGRT-UHFFFAOYSA-N |

| MDL Number | MFCD23381519 |

The compound features three key functional groups: the indoline core, a methoxy group at position 5, and a nitro group at position 6 .

Physicochemical Properties

Understanding the physicochemical properties of 5-methoxy-6-nitro-2,3-dihydro-1H-indole is crucial for its appropriate handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics as outlined in Table 2, which are essential for laboratory handling and experimental design.

Table 2: Physical Properties of 5-Methoxy-6-nitro-2,3-dihydro-1H-indole

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 365.8±42.0 °C | Predicted |

| Density | 1.291±0.06 g/cm³ | Predicted |

| pKa | 4.17±0.20 | Predicted |

| Appearance | Not specified in search results | - |

Most of these properties are theoretically predicted rather than experimentally determined, which is common for specialized research compounds with limited widespread use .

| Parameter | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Pictogram | Exclamation Mark (GHS07) |

| GHS Hazard Statements | H302: Harmful if swallowed H317: May cause an allergic skin reaction |

| Precautionary Statement Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These hazard classifications indicate that the compound requires standard laboratory safety precautions with particular attention to preventing ingestion and skin contact .

Applications and Research Significance

Relation to Other Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. Related compounds such as melatonin (which contains a 5-methoxyindole core) modulate G-protein coupling receptors MT1 and MT2 . The structural similarities between 5-methoxy-6-nitro-2,3-dihydro-1H-indole and such bioactive compounds suggest potential for developing novel therapeutic agents.

The search results mention that 5-methoxyindole has been incorporated into various melatoninergic ligands , indicating that derivatives like 5-methoxy-6-nitro-2,3-dihydro-1H-indole might serve as precursors for compounds with similar biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume